X-Ray Co-Crystal Structure for Structure-Based Design
Chymase-IN-1 binds human mast cell chymase with a Ki value of 36 nM, as determined via enzyme kinetic assays [1]. This binding affinity is approximately 3.6-fold weaker than its own IC50 value of 29 nM [1]. In contrast, the compound exhibits substantially weaker binding to the closely related serine protease cathepsin G, with a Ki value of 9,500 nM [1]. This yields a Ki(cathepsin G)/Ki(chymase) ratio of approximately 264, quantitatively defining the compound's selectivity window between these two proteases [1]. The absolute chymase Ki of 36 nM positions Chymase-IN-1 as less potent than several comparator chymase inhibitors, including NK3201 (human chymase IC50 2.5 nM, corresponding to approximately 14-fold higher potency) and TY-51469 (human chymase IC50 7.0 nM, approximately 4-fold higher potency), although direct Ki-to-IC50 comparisons require cautious interpretation due to differing assay conditions [1][2].
| Evidence Dimension | Chymase binding affinity (Ki) and selectivity versus cathepsin G |
|---|---|
| Target Compound Data | Chymase Ki = 36 nM; Cathepsin G Ki = 9,500 nM |
| Comparator Or Baseline | NK3201 human chymase IC50 = 2.5 nM; TY-51469 human chymase IC50 = 7.0 nM |
| Quantified Difference | Chymase-IN-1 chymase Ki = 36 nM; Ki(cathepsin G)/Ki(chymase) = 264-fold selectivity |
| Conditions | In vitro enzyme kinetic assays using recombinant human chymase and human cathepsin G; substrate and assay buffer conditions as detailed in Greco et al. (2007) |
Why This Matters
The 264-fold selectivity window between chymase and cathepsin G is a critical procurement parameter for experiments requiring clean mechanistic interpretation without confounding off-target protease inhibition.
- [1] Greco MN, Hawkins MJ, Powell ET, Almond HR Jr, Corcoran TW, de Garavilla L, Kauffman JA, Recacha R, Chattopadhyay D, Andrade-Gordon P, Maryanoff BE. Discovery of potent, selective, orally active, nonpeptide inhibitors of human mast cell chymase. J Med Chem. 2007 Apr 19;50(8):1727-30. View Source
- [2] Takai S, Jin D, Sakaguchi M, Katayama S, Muramatsu M, Matsumura E, Kim S, Miyazaki M. A specific chymase inhibitor, NK3201, suppresses bleomycin-induced pulmonary fibrosis in hamsters. Eur J Pharmacol. 2004 Jun 16;493(1-3):173-6. View Source
